molecular formula C12H14OS B14536096 3-[(Phenylsulfanyl)methyl]cyclopentan-1-one CAS No. 61946-16-5

3-[(Phenylsulfanyl)methyl]cyclopentan-1-one

Cat. No.: B14536096
CAS No.: 61946-16-5
M. Wt: 206.31 g/mol
InChI Key: ZDVPZEACFRBAJH-UHFFFAOYSA-N
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Description

3-[(Phenylsulfanyl)methyl]cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Phenylsulfanyl)methyl]cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with a phenylsulfanyl methylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylsulfanyl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

3-[(Phenylsulfanyl)methyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[(Phenylsulfanyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various chemical interactions, while the cyclopentanone ring may participate in binding or catalytic processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler analog without the phenylsulfanyl group.

    Phenylsulfanyl derivatives: Compounds with similar phenylsulfanyl groups but different core structures.

    Cyclopentenone: A related compound with a double bond in the ring structure.

Uniqueness

3-[(Phenylsulfanyl)methyl]cyclopentan-1-one is unique due to the combination of the cyclopentanone ring and the phenylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

CAS No.

61946-16-5

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

3-(phenylsulfanylmethyl)cyclopentan-1-one

InChI

InChI=1S/C12H14OS/c13-11-7-6-10(8-11)9-14-12-4-2-1-3-5-12/h1-5,10H,6-9H2

InChI Key

ZDVPZEACFRBAJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1CSC2=CC=CC=C2

Origin of Product

United States

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